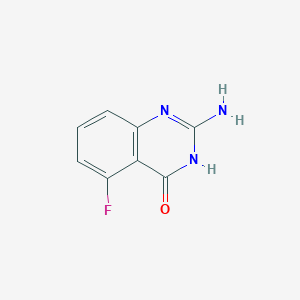

4(1H)-Quinazolinone, 2-amino-5-fluoro-

Description

Overview of Quinazolinone Heterocycles in Chemical Research

Quinazolinones are a class of fused heterocyclic compounds featuring a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, with a carbonyl group in the pyrimidine portion. wikipedia.org This core structure, a bicyclic system, provides a versatile and "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. ijpsr.comnih.gov The inherent chemical properties of the quinazolinone nucleus, including its ability to participate in hydrogen bonding and various intermolecular interactions, make it a frequent component in the design of new therapeutic agents. chim.itnih.govbohrium.com

The quinazoline (B50416) and quinazolinone frameworks are found in a wide array of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. bohrium.comnih.gov These activities are diverse and include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. nih.govrsc.orgnih.gov The adaptability of the quinazolinone scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives. ijpsr.comresearchgate.net This has led to the development of several clinically approved drugs containing the quinazoline or quinazolinone core, underscoring their therapeutic relevance. researchgate.netwikipedia.org

Importance of Fluorine Substitution in Bioactive Heterocycles

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. researchgate.net The unique physicochemical characteristics of the carbon-fluorine (C-F) bond, such as its high bond strength and the high electronegativity of fluorine, can significantly influence a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to target proteins. chim.itrsc.org

Rationale for Investigating 4(1H)-Quinazolinone, 2-amino-5-fluoro- as a Research Focus

The specific compound, 4(1H)-Quinazolinone, 2-amino-5-fluoro-, represents a convergence of the advantageous quinazolinone scaffold with the strategic benefits of fluorine substitution. The rationale for its investigation stems from several key considerations:

Synergistic Potential: The combination of the biologically active quinazolinone core with a fluorine atom is hypothesized to produce synergistic effects, potentially leading to enhanced or novel pharmacological activities.

Modulation of Physicochemical Properties: The fluorine atom at the 5-position of the quinazolinone ring is expected to influence the electronic distribution and lipophilicity of the molecule. This can impact its ability to cross cell membranes and interact with specific biological targets.

Enhanced Binding Interactions: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds, with amino acid residues in the active sites of enzymes and receptors, potentially leading to increased binding affinity and potency. researchgate.net

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage. The presence of fluorine at the 5-position could protect the molecule from metabolic degradation, leading to a longer duration of action.

In essence, the investigation of 4(1H)-Quinazolinone, 2-amino-5-fluoro- is driven by the prospect of developing new and improved therapeutic agents. By leveraging the established biological relevance of the quinazolinone scaffold and the well-documented benefits of fluorination, researchers aim to unlock novel chemical and pharmacological properties.

Interactive Data Tables

Table 1: Biological Activities of Quinazolinone Derivatives

| Biological Activity | Description | Key Findings |

| Anticancer | Inhibition of cancer cell growth and proliferation. nih.gov | Quinazolinone derivatives have shown efficacy against various cancer cell lines by targeting enzymes like EGFR and VEGFR-2. scielo.brwikipedia.org |

| Antimicrobial | Inhibition of the growth of microorganisms, including bacteria and fungi. nih.govnih.gov | Substituted quinazolinones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Anti-inflammatory | Reduction of inflammation. nih.govnih.gov | Certain quinazolinone hybrids exhibit potent anti-inflammatory effects by inhibiting enzymes like COX. nih.gov |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. nih.govresearchgate.net | Some quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models. researchgate.net |

Table 2: Properties Influenced by Fluorine Substitution

| Property | Effect of Fluorination | Rationale |

| Lipophilicity | Increases | The C-F bond can enhance the molecule's ability to partition into lipid environments, aiding cell membrane penetration. rsc.org |

| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to metabolic oxidation, prolonging the molecule's half-life. chim.itresearchgate.net |

| Binding Affinity | Can Increase | Fluorine can form favorable non-covalent interactions, such as hydrogen bonds, with biological targets. researchgate.net |

| Acidity/Basicity | Modulates | The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. chim.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOAQHCQEHUMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439917 | |

| Record name | 4(1H)-Quinazolinone, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142465-05-2 | |

| Record name | 4(1H)-Quinazolinone, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Theoretical Analysis of 4 1h Quinazolinone, 2 Amino 5 Fluoro

Molecular Structure and Tautomeric Considerations of 4(1H)-Quinazolinones

The molecular framework of 2-amino-5-fluoro-4(1H)-quinazolinone consists of a bicyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. The quinazolinone core is substituted with an amino group at position 2 and a fluorine atom at position 5. The IUPAC name designates the lactam form, with a carbonyl group at position 4 and a proton on the nitrogen at position 1, as the primary structure. nist.gov The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. researchgate.netnih.govscielo.brresearchgate.netresearchgate.net

Quinazolinones, particularly those with amino substituents, can exist in different tautomeric forms. The primary tautomerism to consider is the keto-enol tautomerism involving the C4-carbonyl group and the lactam N3-H, leading to the aromatic 4-hydroxyquinazoline (B93491) form. nist.gov Additionally, the 2-amino group can exhibit amino-imino tautomerism. However, for 4(1H)-quinazolinones, the keto-amino form is generally the most stable and predominant tautomer. nih.gov The presence of the electron-withdrawing fluorine atom on the benzene ring can influence the electron density distribution within the heterocyclic system, but typically does not shift the tautomeric equilibrium significantly away from the stable 4-oxo form. nih.gov The study of tautomerism is crucial as different tautomers can exhibit distinct biological activities and chemical properties. nih.gov

Conformational Analysis and Stereochemistry

The fused ring system of quinazolinone is largely planar. The primary conformational flexibility in 2-amino-5-fluoro-4(1H)-quinazolinone arises from the potential for rotation of the exocyclic 2-amino group. The orientation of this group relative to the quinazolinone ring can be influenced by intra-molecular hydrogen bonding and steric interactions.

Advanced Spectroscopic Characterization Methodologies

The definitive identification and structural confirmation of 2-amino-5-fluoro-4(1H)-quinazolinone rely on a combination of modern spectroscopic and analytical methods.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-amino-5-fluoro-4(1H)-quinazolinone.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the amino group, and the lactam proton. The protons on the fluorinated benzene ring (at positions 6, 7, and 8) would appear as multiplets due to proton-proton and proton-fluorine couplings. The amino protons (NH₂) would likely appear as a broad singlet, and the lactam N-H proton would also be a singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C4) would resonate at a characteristic downfield shift (typically >160 ppm). The carbon atom attached to the fluorine (C5) would show a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its position. Other aromatic and heterocyclic carbons would appear at their expected chemical shifts, with smaller C-F couplings observable for carbons two or three bonds away from the fluorine atom. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 2-amino-5-fluoro-4(1H)-quinazolinone (Note: Chemical shifts (δ) are in ppm and are illustrative, based on data for similar quinazolinone structures. rsc.orgresearchgate.net Coupling constants (J) are in Hz.)

| Atom | Predicted ¹H NMR (δ, multiplicity, J) | Predicted ¹³C NMR (δ, multiplicity, J) |

| C2 | - | ~155 |

| C4 | - | ~163 |

| C4a | - | ~120 |

| C5 | - | ~158 (d, ¹JCF ≈ 250) |

| C6 | ~7.2-7.4 (m) | ~115 (d, ²JCF ≈ 20) |

| C7 | ~7.6-7.8 (m) | ~135 (d, ³JCF ≈ 8) |

| C8 | ~7.0-7.2 (m) | ~118 (d, ⁴JCF ≈ 3) |

| C8a | - | ~148 |

| N1-H | ~11-12 (br s) | - |

| 2-NH₂ | ~6.5-7.0 (br s) | - |

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate mass measurement. rsc.orgrsc.org For 2-amino-5-fluoro-4(1H)-quinazolinone, the molecular formula is C₈H₆FN₃O. The expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm this formula with high precision.

Table 2: Mass Spectrometry Data for 2-amino-5-fluoro-4(1H)-quinazolinone

| Parameter | Value |

| Molecular Formula | C₈H₆FN₃O |

| Molecular Weight | 179.15 g/mol |

| Calculated Exact Mass [M] | 179.0495 |

| Calculated Exact Mass [M+H]⁺ | 180.0573 |

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of 2-amino-5-fluoro-4(1H)-quinazolinone would be expected to show distinct absorption bands corresponding to the N-H bonds of the amino and amide groups, the C=O bond of the lactam, and C-F bond. researchgate.net

Table 3: Characteristic IR Absorption Bands for 2-amino-5-fluoro-4(1H)-quinazolinone (Note: Wavenumbers are illustrative, based on typical values for quinazolinone derivatives. researchgate.netnih.gov)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine/Amide N-H | Stretching | 3400 - 3100 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amide C=O (Lactam) | Stretching | 1700 - 1650 (strong) |

| Aromatic C=C / C=N | Stretching | 1620 - 1450 |

| C-F | Stretching | 1250 - 1050 |

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₆FN₃O) to confirm the purity and composition of the synthesized compound. researchgate.net

Table 4: Theoretical Elemental Composition of 2-amino-5-fluoro-4(1H)-quinazolinone

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 53.63% |

| Hydrogen | H | 3.38% |

| Fluorine | F | 10.60% |

| Nitrogen | N | 23.45% |

| Oxygen | O | 8.93% |

Synthetic Methodologies for 4 1h Quinazolinone, 2 Amino 5 Fluoro and Its Derivatives

Conventional Synthetic Routes to 4(1H)-Quinazolinone Scaffolds

Conventional methods for constructing the quinazolinone core typically involve the cyclization of ortho-substituted benzene (B151609) rings. The specific precursors, such as 2-amino-5-fluorobenzoic acid, 2-amino-5-fluorobenzamide, and 2-amino-5-fluorobenzonitrile, provide a versatile platform for accessing the target 2-amino-5-fluoro-4(1H)-quinazolinone.

Utilization of 2-Amino-5-fluorobenzoic Acid Precursors

2-Amino-5-fluorobenzoic acid is a primary starting material for the synthesis of 2-amino-5-fluoro-4(1H)-quinazolinone. A common approach involves a two-step process. Initially, 2-amino-5-fluorobenzoic acid is treated with an acylating agent, such as 4-fluorobenzoyl chloride, to form a benzoxazinone (B8607429) derivative. nih.gov This intermediate, 6-fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, is then subjected to nucleophilic attack by a nitrogen-containing reagent. nih.govresearchgate.net For instance, fusion with hydrazine (B178648) hydrate (B1144303) at high temperatures leads to the formation of 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one. nih.gov

Another pathway involves the direct reaction of 2-aminobenzoic acid derivatives with formamide (B127407) at elevated temperatures, leading to cyclization and the formation of the quinazolinone ring. researchgate.net The reaction of 2-amino-4,5-difluorobenzoic acid with acetic anhydride (B1165640), followed by treatment with ammonia (B1221849), has been used to synthesize (1H)-6,7-difluoro-2-methyl-4-quinazolinone, showcasing a similar strategy that could be adapted for the 5-fluoro analogue. researchgate.net

| Precursor | Reagents | Intermediate | Product | Ref. |

| 2-Amino-5-fluorobenzoic acid | 1. 4-Fluorobenzoyl chloride2. Hydrazine hydrate | 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | nih.gov |

| 2-Amino-4,5-difluorobenzoic acid | 1. Acetic anhydride2. Ammonia | Not specified | (1H)-6,7-Difluoro-2-methyl-4-quinazolinone | researchgate.net |

Approaches Involving 2-Amino-5-fluorobenzamide and Derivatives

2-Amino-5-fluorobenzamide serves as another crucial precursor for quinazolinone synthesis. These methods often involve condensation reactions with various carbon sources. A transition-metal-free approach utilizes the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO), to yield quinazolin-4-ones. nih.govacs.orgnih.gov This reaction proceeds through a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. nih.govacs.org While this method has been demonstrated for various substituted quinazolinones, its direct application to 2-amino-5-fluoro-4(1H)-quinazolinone would depend on the appropriate choice of amide reaction partner.

Furthermore, 2-aminobenzamides can react with aldehydes, ketones, or other carbonyl-containing compounds, often under acidic or oxidative conditions, to form the quinazolinone ring. mdpi.commdpi.com For example, the reaction of 2-aminobenzamides with β-ketoesters catalyzed by phosphoric acid leads to the formation of quinazolinones through a cyclo-condensation reaction involving selective C-C bond cleavage. nih.gov

| Precursor | Reagents | Conditions | Product | Ref. |

| 2-Fluoro-N-methylbenzamide | Benzamide, Cs2CO3 | DMSO, 135 °C | 3-Methyl-2-phenylquinazolin-4(3H)-one | nih.govacs.org |

| 2-Aminobenzamides | β-Ketoesters, H3PO3 | EtOH or MeOH | Quinazolinones | nih.gov |

Syntheses from 2-Amino-5-fluorobenzonitrile Precursors

The use of 2-aminobenzonitriles as starting materials offers a distinct route to 2-aminoquinazolines. These syntheses often proceed through the formation of an intermediate amidine, which then undergoes cyclization. One established method involves the reaction of 2-aminobenzonitriles with dimethylformamide-dimethylacetal (DMF-DMA), followed by treatment with an amine to yield 4-aminoquinazolines. scielo.br

A more direct approach to the 2-aminoquinazoline (B112073) scaffold involves the reaction of 2-aminobenzonitriles with guanidine (B92328) or cyanamide (B42294) derivatives. scielo.brorganic-chemistry.org For instance, the reaction of 2-aminobenzophenones with cyanamide derivatives in the presence of para-toluenesulfonic acid in DMF has been reported for the synthesis of 2-aminoquinazolines. scielo.br A similar strategy could be envisioned starting from 2-amino-5-fluorobenzonitrile.

Catalytic Strategies in Quinazolinone Synthesis

To improve efficiency, yield, and substrate scope, various catalytic methods have been developed for quinazolinone synthesis. These can be broadly categorized into metal-catalyzed and metal-free strategies.

Metal-Catalyzed Cyclization and Coupling Reactions

Metal catalysts, particularly those based on copper and palladium, have been extensively used in quinazolinone synthesis. mdpi.comnih.govnih.gov Copper-catalyzed methods are particularly prevalent and often involve domino or cascade reactions. For example, copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-bromobenzamides with a nitrogen source like TMSN3 and various substrates such as aldehydes or alcohols. organic-chemistry.org

Palladium-catalyzed reactions, such as the direct arylation of quinazolin-4-ones, provide a route to introduce substituents at the 2-position. organic-chemistry.org These methods often require the assistance of a copper co-catalyst. organic-chemistry.org The development of cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles also presents a viable route to quinazolines under mild conditions. organic-chemistry.orgnih.gov

| Catalyst System | Precursors | Reaction Type | Product | Ref. |

| Cu(I) bromide | Alkyl halides, Anthranilamides | Domino reaction | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |

| Cu(I) catalyst | 2-Bromobenzamide, TMSN3, Aldehydes/Alcohols | Domino strategy | 2-Substituted quinazolinones | organic-chemistry.org |

| Palladium/Copper | Quinazolin-4-one, Aryl iodides | Direct arylation | 2-Arylquinazolin-4-ones | organic-chemistry.org |

| Co(OAc)2·4H2O | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative cyclization | Quinazolines | organic-chemistry.orgnih.gov |

| CuI | 2-Bromobenzonitriles, Guanidine | Ullmann-type coupling | 2,4-Diaminoquinazolines | organic-chemistry.org |

Metal-Free Catalytic Methods

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic methods have gained significant attention. nih.govnih.gov Iodine has emerged as a versatile catalyst for various oxidative cyclization reactions leading to quinazolinones. nih.govacs.org Molecular iodine can catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.orgnih.govacs.org The quantity of iodine used is crucial for the selectivity of this reaction. nih.govacs.org

Organocatalytic methods, employing small organic molecules as catalysts, also provide an effective alternative. nih.govresearchgate.netfrontiersin.org Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions to afford quinazolinones in high yields and short reaction times. nih.gov Similarly, trifluoroacetic acid (TFA) can promote the reaction of anthranilamides with ketoalkynes to produce 2-aryl(alkyl)-quinazolin-4(3H)-ones under oxidant-free conditions. nih.gov

| Catalyst/Promoter | Precursors | Reaction Type | Product | Ref. |

| Molecular Iodine | 2-Aminobenzamides, Aryl methyl ketones | Oxidative coupling | 2-Aryl quinazolin-4(3H)-ones | organic-chemistry.orgnih.govacs.org |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Mechanochemical grinding | Quinazolinones | nih.gov |

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | C-C triple bond cleavage | 2-Aryl(alkyl)-quinazolin-4(3H)-ones | nih.gov |

| Cesium carbonate (Cs2CO3) | ortho-Fluorobenzamides, Amides | SNAr/Cyclization | Quinazolin-4-ones | nih.govacs.orgnih.gov |

Environmentally Benign Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes. These approaches prioritize the use of less hazardous solvents, alternative energy sources, and more efficient reaction designs.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often cleaner reaction profiles. nih.govfrontiersin.orgresearchgate.nettsijournals.com The application of microwave technology is particularly beneficial in the synthesis of heterocyclic compounds like quinazolinones.

One notable method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines. rsc.orgsci-hub.cat This reaction can be performed in water or DMF under microwave irradiation, providing moderate to high yields of quinazolinone derivatives. rsc.orgsci-hub.cat The use of an inexpensive and environmentally friendly iron catalyst makes this a green and efficient protocol. rsc.org For instance, the reaction of 2-iodo-4,5-dimethoxybenzoic acid with amidines has been shown to produce high yields. sci-hub.cat

Another microwave-assisted approach utilizes the reaction of anthranilic acids with various reagents. For example, a one-pot synthesis of N-substituted quinazolinones was achieved by reacting anthranilic acid and ethanolamine (B43304) in DMF under microwave conditions. vanderbilt.edu Similarly, the reaction of anthranilic acid with amides, known as the Niementowski synthesis, can be significantly accelerated using microwave irradiation. frontiersin.orgmdpi.comnih.gov

Furthermore, microwave-assisted synthesis has been successfully employed for preparing 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from 2-benzamidobenzoyl chloride with hydrazine and thiourea (B124793), respectively, in short reaction times and with high yields. researchgate.net Solvent-free microwave-assisted synthesis has also been reported, for example, in the reaction of aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and urea (B33335)/thiourea to yield quinazoline (B50416) derivatives. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Reactants | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-halobenzoic acids and amidines | Iron-catalyzed/Water or DMF | 30 min | Moderate to High | rsc.orgsci-hub.cat |

| Anthranilic acid and ethanolamine | DMF | 20 min | Good | vanderbilt.edu |

| Aldehyde, dimedone, and urea/thiourea | Solvent-free | Not specified | Not specified | nih.gov |

| 2-benzamidobenzoyl chloride, hydrazine/thiourea | DMF/K2CO3 | 4 min | 81-85% | researchgate.net |

The use of green solvents is a cornerstone of environmentally benign synthesis. Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many chemical reactions. sci-hub.cat The iron-catalyzed synthesis of quinazolinone derivatives mentioned previously can be effectively carried out in water, highlighting a significant advancement in green chemistry. rsc.orgsci-hub.cat

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also gained attention as green reaction media. tandfonline.com For example, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and corresponding amines. tandfonline.comresearchgate.net These solvents are often biodegradable and have low toxicity.

Bio-based solvents, such as gluconic acid aqueous solution, have also been employed. A diversity-oriented synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives was developed using a multicomponent reaction of isatoic anhydride, substituted anilines, and aromatic aldehydes in a 50% aqueous solution of gluconic acid. openmedicinalchemistryjournal.com Furthermore, biomass-derived solvents like eucalyptol (B1671775) have been shown to be effective for the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones, offering a sustainable route to these compounds. nih.gov

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing reaction time, cost, and waste. openmedicinalchemistryjournal.com Several MCRs have been developed for the synthesis of quinazolinone derivatives.

A notable example is the three-component reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate, which can be catalyzed by a solid acid catalyst like SO₄²⁻/TiO₂ to produce 2,3-dihydroquinazolinones in good to excellent yields. jsynthchem.comjsynthchem.com Another efficient one-pot synthesis involves the reaction of isatoic anhydride, phenylhydrazine, and various aromatic aldehydes or acetophenone (B1666503) derivatives using a novel SBA-15@ELA nanocatalyst in ethanol, leading to high yields of 4-oxo-dihydroquinazolinone derivatives. nih.gov

Microwave assistance can further enhance the efficiency of these MCRs. For instance, a rapid, one-pot, microwave-assisted synthesis of polysubstituted quinoline (B57606) and quinazolinone derivatives has been achieved by reacting various enaminones, malononitrile, and aldehydes in glycol. nih.gov The synthesis of 2,4-disubstituted-1,2-dihydroquinazolines has also been accomplished through a microwave-assisted MCR of aromatic aldehydes and 2-aminobenzophenone, using urea as an ammonia source. openmedicinalchemistryjournal.com

Solid-Phase Synthesis Techniques for Quinazolinone Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of organic molecules, which is particularly valuable in drug discovery. This technique simplifies purification and allows for automation.

A versatile solid-phase method for the synthesis of 2-amino-4(3H)-quinazolinones has been described. acs.org The synthesis starts with a polymer-bound S-methylisothiourea, which is then N-acylated with a substituted o-nitrobenzoic acid. Subsequent reduction of the nitro group induces intramolecular cyclization to form the quinazolinone ring, which can then be cleaved from the resin in high yield and purity. acs.org

Another strategy involves the use of isatoic anhydride. In one approach, resin-bound isothioureas are treated with isatoic anhydride to produce 2-amino derivatized quinazolinones directly. acs.org

Synthetic Strategies for Fluoro-Quinazolinone Analogs (General Applicability)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, the development of synthetic methods for fluoro-substituted quinazolinones is of great interest.

A general strategy for synthesizing annulated fluoroquinazolines involves the reaction of 2-aminobenzothiazole, 2-aminoimidazole, or 2-aminothiazole (B372263) with poly-fluorobenzoyl chlorides in diphenyl ether. openmedicinalchemistryjournal.com This method provides access to a range of fluoroquinazolines with potential biological activities.

Another approach involves a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization to form quinazolinones. acs.org This method allows for the synthesis of various 2,3-disubstituted quinazolinones.

Furthermore, a multistep synthesis has been developed to produce a range of desfluoroenoxacin analogues, which involves fundamental organic transformations such as heterocycle synthesis and nucleophilic aromatic substitution. acs.org A one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has also been reported, demonstrating a versatile method for preparing fluoro-heterocycles. rsc.org

Chemical Reactivity and Derivatization Strategies for 4 1h Quinazolinone, 2 Amino 5 Fluoro

Electrophilic Substitution Reactions on the Quinazolinone Ring System

The electron-donating nature of the amino group and the fluorine atom, coupled with the inherent electronic properties of the quinazolinone nucleus, dictates the regioselectivity of electrophilic substitution reactions.

Halogenation Reactions (e.g., Chlorination)

The introduction of additional halogen atoms onto the 2-amino-5-fluoro-4(1H)-quinazolinone core can significantly modulate its chemical and biological properties. While direct chlorination of the benzene (B151609) ring of this specific compound is not extensively documented in readily available literature, general principles of electrophilic aromatic substitution on quinazolinone systems suggest that the reaction would likely be influenced by the existing substituents. The amino group at position 2 and the fluorine at position 5 would direct incoming electrophiles. For instance, in related 4(3H)-quinazolinones, chlorination can be achieved using reagents like N-chlorosuccinimide in the presence of a catalyst. nih.gov

It is also important to consider the transformation of the keto group at position 4. This hydroxyl group in the tautomeric form can be substituted by a chlorine atom upon heating with reagents like phosphoryl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov This conversion to a 4-chloroquinazoline (B184009) is a critical step for subsequent nucleophilic substitution reactions.

Table 1: Potential Halogenation Reactions and Reagents

| Reaction Type | Reagent(s) | Potential Product(s) |

| Benzene Ring Chlorination | N-Chlorosuccinimide (NCS), Catalyst | Chloro-substituted 2-amino-5-fluoro-4(1H)-quinazolinone |

| Hydroxyl to Chloro Conversion | Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)/DMF | 2-amino-4-chloro-5-fluoroquinazoline |

Nitration Patterns and Regioselectivity

Studies on related fluoro-substituted quinazolinones provide valuable insights. For example, the nitration of 7-fluoro-4(3H)-quinazolinone yields a mixture of 6-nitro and 8-nitro products, with the 8-nitro isomer being predominant. nih.gov This suggests that for 2-amino-5-fluoro-4(1H)-quinazolinone, nitration could potentially occur at positions 6 and 8, with the precise ratio of products depending on the reaction conditions. The expected order of reactivity for electrophilic substitution on the basic quinazoline (B50416) ring is generally considered to be 8 > 6 > 5 > 7. nih.gov

Table 2: Predicted Nitration Products of 2-amino-5-fluoro-4(1H)-quinazolinone

| Position of Nitration | Predicted Product |

| 6 | 2-amino-5-fluoro-6-nitro-4(1H)-quinazolinone |

| 8 | 2-amino-5-fluoro-8-nitro-4(1H)-quinazolinone |

Reduction Chemistry of the Quinazolinone Nucleus

The reduction of the quinazolinone core can proceed via two main pathways: reduction of the pyrimidine (B1678525) ring or reduction of the benzene ring, leading to a variety of saturated and partially saturated heterocyclic systems.

Reduction of the Pyrimidine Ring

The pyrimidine portion of the quinazolinone system is susceptible to reduction, typically yielding dihydro- or tetrahydroquinazoline (B156257) derivatives. Catalytic hydrogenation is a common method for this transformation. For instance, 3-substituted 4(3H)-quinazolinones can be hydrogenated using palladium or platinum oxide catalysts to afford the corresponding 1,2-dihydro derivatives. nih.gov Applying similar conditions to 2-amino-5-fluoro-4(1H)-quinazolinone would likely result in the reduction of the C2-N3 and/or N1-C2 double bonds, leading to various dihydroquinazolinone isomers. The specific outcome would depend on the catalyst, solvent, and reaction conditions employed.

Reduction of the Benzene Ring

Reduction of the aromatic benzene ring requires more forcing conditions and can be achieved using powerful reducing agents or specific catalytic systems. The use of platinum oxide has been shown to reduce the benzene ring of chiral 4(3H)-quinazolinones, resulting in a mixture of diastereomeric octahydro-4(1H)-quinazolinones. nih.gov For 2-amino-5-fluoro-4(1H)-quinazolinone, such a reduction would yield a complex mixture of diastereomeric 5-fluorodecahydroquinazolinones.

Functionalization at Key Positions for Academic Exploration

The 2-amino-5-fluoro-4(1H)-quinazolinone scaffold offers several key positions for functionalization, enabling the synthesis of diverse libraries of compounds for academic research and drug discovery.

The amino group at position 2 is a primary site for derivatization. It can undergo acylation, alkylation, and arylation reactions to introduce a wide range of substituents. For example, reaction with various acyl chlorides or anhydrides would yield the corresponding N-(5-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)amides.

The position 3 nitrogen of the quinazolinone ring can also be functionalized, often through alkylation or arylation, particularly after protection of the 2-amino group. This allows for the introduction of diverse side chains that can modulate the molecule's properties.

Furthermore, the conversion of the 4-oxo group to a 4-chloro substituent, as mentioned in section 4.1.1, opens up a plethora of possibilities for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position, leading to a wide array of 4-substituted 2-amino-5-fluoroquinazolines. This approach is well-documented for the synthesis of bioactive 4-aminoquinazolines. mdpi.comscielo.br

Table 3: Key Positions for Functionalization and Potential Reactions

| Position | Reaction Type | Example Reagent(s) | Potential Product Class |

| 2-Amino | Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-amino-5-fluoro-4(1H)-quinazolinones |

| 2-Amino | Alkylation | Alkyl halides | N-Alkyl-2-amino-5-fluoro-4(1H)-quinazolinones |

| 3-Nitrogen | Alkylation | Alkyl halides | 3-Alkyl-2-amino-5-fluoro-4(1H)-quinazolinones |

| 4-Position (after conversion to -Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | 4-Amino/Thio/Alkoxy-2-amino-5-fluoroquinazolines |

Modification at the 2-Amino Position

The 2-amino group of the quinazolinone ring is a key site for derivatization. As a primary amine, it can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly impact the molecule's biological properties.

Common reactions at the 2-amino position include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for introducing a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further reactions, such as reduction to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These moieties are known to participate in hydrogen bonding and can be crucial for receptor binding. nih.gov

While specific examples for the direct modification of the 2-amino group on 2-amino-5-fluoro-4(1H)-quinazolinone are not extensively detailed in the provided literature, these general strategies for 2-aminoquinazolines are chemically feasible and widely employed in the synthesis of related derivatives. scielo.br

Strategies for Substitution at Position 3

The nitrogen atom at position 3 of the 4(1H)-quinazolinone ring is another critical point for derivatization. Substitution at this position can significantly alter the compound's steric and electronic properties. nih.gov

Key strategies for N-3 substitution include:

N-Alkylation and N-Arylation: The N-3 position can be alkylated or arylated using various alkyl or aryl halides in the presence of a base. This is a common method for introducing lipophilic or aromatic groups. For instance, in the synthesis of certain quinazolinone derivatives, N-methylation is achieved to explore structure-activity relationships. nih.gov

Mannich Reaction: The N-H bond at position 3 can participate in Mannich reactions with formaldehyde (B43269) and a primary or secondary amine to introduce aminomethyl groups.

Michael Addition: The N-3 atom can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex side chains.

Reaction with Heterocyclic Intermediates: The N-3 position can be linked to various heterocyclic rings. For example, studies have reported the synthesis of novel 4(3H)-quinazolinone derivatives bearing oxadiazole or thiadiazole moieties at position 3. nih.gov

The table below summarizes some common derivatization strategies at the N-3 position.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 3-Alkyl-quinazolinone |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | 3-Aryl-quinazolinone |

| Mannich Reaction | Formaldehyde, Amine | 3-(Aminomethyl)-quinazolinone |

| Heterocycle Introduction | Substituted heterocyclic halides | 3-Heterocyclyl-quinazolinone |

Derivatization at Positions 6 and 8

The benzene ring portion of the quinazolinone scaffold can be functionalized through electrophilic aromatic substitution reactions. The positions most susceptible to substitution are generally 6 and 8. nih.gov The presence of the fluorine atom at position 5 will influence the regioselectivity of these reactions.

Electrophilic Substitution:

Nitration: Nitration is a common electrophilic substitution reaction. For quinazoline itself, the expected order of reactivity for electrophilic attack is 8 > 6 > 5 > 7. nih.gov In the case of 7-fluoro-4(3H)-quinazolinone, nitration yields a mixture of the 6- and 8-nitro products, with the 8-nitro derivative being predominant. nih.gov This suggests that for 2-amino-5-fluoro-4(1H)-quinazolinone, nitration would likely occur at the 8-position, and possibly the 6-position, influenced by the directing effects of the existing substituents.

Halogenation: Direct halogenation can also be achieved to introduce additional halogen atoms onto the benzene ring.

Synthesis from Substituted Precursors: An alternative and often more controlled strategy for introducing substituents at specific positions is to start the synthesis from an already substituted anthranilic acid or anthranilonitrile derivative. For example, the synthesis of 6-aminoquinazoline derivatives often begins with 2-amino-5-nitrobenzonitrile. nih.gov The nitro group at this position can then be reduced to an amino group, which can be further derivatized through diazotization or acylation, providing access to a wide array of 6-substituted quinazolinones. nih.gov This approach offers better control over the position of the new substituent compared to direct electrophilic substitution on the pre-formed quinazolinone ring.

The table below outlines strategies for derivatization at positions 6 and 8.

| Position | Reaction Type | Reagents/Strategy | Resulting Substituent |

| 6 and 8 | Nitration | Fuming HNO₃, H₂SO₄ | -NO₂ |

| 6 | Synthetic Precursor | Start with 2-amino-5-nitrobenzonitrile | -NO₂ → -NH₂ → various groups |

| 8 | Electrophilic Substitution | Directed by existing groups | Various electrophiles can be introduced |

Formation of Fused Heterocyclic Systems Containing the Quinazolinone Moiety

The 2-amino-4(1H)-quinazolinone structure can serve as a building block for the creation of more complex, fused heterocyclic systems. These reactions typically involve the amino group at position 2 and an adjacent reactive site on the quinazolinone ring, or functional groups introduced onto the benzene ring.

Examples of fused systems include:

Triazoloquinazolinones and Benzimidazoquinazolinones: These can be synthesized through microwave-assisted reactions of aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole) and a suitable active methylene (B1212753) compound, showcasing the versatility of the quinazolinone scaffold in multicomponent reactions. nih.gov

Thiazolo[4,5-g]quinazolines and Thiazolo[5,4-g]quinazolines: The synthesis of these fused systems has been achieved starting from amino-quinazolinones. nih.gov For example, a 6-amino-quinazolinone can be converted into an imino-1,2,3-dithiazole, which then undergoes cyclization to form a thiazole (B1198619) ring fused to the g-face of the quinazolinone. nih.gov

Furo[3,4-g]quinazolines: These can be formed through cycloaddition reactions followed by hydrolysis and ring closure of a dicarboxylic acid intermediate. nih.gov

These strategies demonstrate that the 2-amino-5-fluoro-4(1H)-quinazolinone core is not only a target for simple derivatization but also a valuable synthon for constructing polycyclic heterocyclic molecules with potential applications in materials science and medicinal chemistry. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 1h Quinazolinone, 2 Amino 5 Fluoro Analogs

Impact of Substituents at Positions 2, 6, and 8 on Biological Profiles

The substitution pattern on the quinazolinone ring system, particularly at positions 2, 6, and 8, plays a pivotal role in defining the biological profile of these compounds. The electronic properties and steric bulk of these substituents directly influence interactions with target proteins.

At Position 2 , a variety of substituents have been investigated. For antioxidant activity, the presence of a phenyl ring at this position requires at least one hydroxyl group in addition to a methoxy (B1213986) group, or two hydroxyl groups at the ortho or para positions, to be effective. mdpi.com An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent at position 2 has been shown to increase antioxidant activity. mdpi.com In the context of anticancer activity, particularly as EGFR kinase inhibitors, substitutions on a phenyl ring at position 2 with small lipophilic groups like fluorine have led to increased antiproliferative activity. nih.gov For antimalarial activity, modifications to a carboxamide group at position 2 have been explored, indicating this position is amenable to a variety of changes to modulate activity. acs.org

Substituents on the benzo portion of the quinazolinone core, specifically at Positions 6 and 8 , significantly modulate activity. The expected order of reactivity for electrophilic substitution on the quinazoline (B50416) ring is generally 8 > 6 > 5 > 7. nih.gov This inherent reactivity influences the ease of introducing substituents at these positions. SAR studies on antimalarial quinazolinone-2-carboxamide derivatives have specifically utilized a 6-fluoro substituent, highlighting its importance in achieving potent activity. acs.org In another example, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been pursued to evaluate their anticonvulsant properties, indicating that substitution at both the 6 and 8 positions is a viable strategy for tuning neurological activity. researchgate.net For EGFR inhibitors, bulkier substituents at the C-7 position (and by extension, neighboring positions like 6 and 8) are considered favorable for inhibitory activity. nih.gov

The following table summarizes the observed impact of substitutions at these key positions on different biological activities.

| Position | Substituent Type | Resulting Biological Activity |

| 2 | Phenyl with hydroxyl and/or methoxy groups | Antioxidant mdpi.com |

| 2 | Phenyl with para-Fluoro group | Anticancer (Antiproliferative) nih.gov |

| 2 | Carboxamide derivatives | Antimalarial acs.org |

| 6 | Fluoro | Antimalarial acs.org |

| 6, 8 | Diiodo | Anticonvulsant researchgate.net |

Influence of Heterocyclic Moieties at Position 3 on Activity

Position 3 of the quinazolinone scaffold is a critical site for modification, and the introduction of various heterocyclic moieties has a profound effect on the compound's biological activity. This position often accommodates substituents that can project into solvent-exposed regions or form key interactions within a protein's binding pocket.

For antibacterial agents targeting species like S. aureus, systematic variation at position 3 has been a key strategy. nih.govacs.org Studies have shown that attaching phenyl rings with para-substituents at this position is favorable for activity. nih.govacs.org The introduction of heterocyclic rings, such as in imidazolo-quinazoline-4-one derivatives, has resulted in compounds with promising antibacterial and antifungal activity. nih.gov

In the context of anti-inflammatory and analgesic agents, a wide range of 2,3-disubstituted 4(3H)-quinazolinone derivatives have been designed. nih.gov For example, Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-ones, where various substituted aromatic aldehydes are condensed at the 3-amino group, have yielded compounds with significant analgesic and anti-inflammatory effects. researchgate.net Similarly, the synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors for cancer therapy underscores the versatility of this position in accommodating complex side chains to achieve dual-target inhibition. nih.gov

The data below illustrates how different heterocyclic or substituted aryl moieties at position 3 influence the biological outcome.

| Position 3 Substituent | Target/Activity | Key Finding |

| Phenyl with para-substituents | Antibacterial (S. aureus) | Favorable for activity. nih.govacs.org |

| Imidazole derivatives | Antibacterial, Antifungal | Showed promising activity. nih.gov |

| Schiff bases (from 3-amino group) | Analgesic, Anti-inflammatory | Significant activity observed. researchgate.net |

| Substituted quinazoline-2,4-diones | Anticancer (c-Met/VEGFR-2) | Achieved dual-target inhibition. nih.gov |

Role of Fluorine Atom Position and Electronic Effects on SAR

The introduction of fluorine atoms into the 4(1H)-quinazolinone scaffold, particularly at the 5-position of the lead compound, has significant implications for its structure-activity relationship. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The position of the fluorine atom is critical. In the parent compound, the 5-fluoro substituent exerts a strong electronic effect on the quinazolinone ring system. The expected order of reactivity for electrophilic substitution (8 > 6 > 5 > 7) highlights that position 5 is less reactive than 8 and 6, but the presence of fluorine here significantly alters the electronic distribution of the entire ring system. nih.gov In studies of related structures, like VEGFR inhibitors, a fluorine atom at specific positions of a phenyl ring was found to be optimal for activity. nih.gov For instance, in a series of quinazolinone-2-carboxamide antimalarials, a 6-fluoro substituent was integral to the activity of potent analogs. acs.org This demonstrates that the specific placement of fluorine on the benzo-ring is a key determinant of biological function.

The electronic effects of fluorine are paramount. nih.gov Being the most electronegative element, fluorine can lower the pKa of nearby amine groups, potentially increasing bioavailability. nih.gov It can also block sites of metabolic oxidation, as the C-F bond is very strong, which can prolong the compound's duration of action. nih.govresearchgate.net The increased lipophilicity often conferred by fluorination can enhance membrane permeation and penetration into hydrophobic protein pockets. nih.govnih.gov For example, the presence of fluorine in the para position of aromatic rings can make oxidation unlikely, improving metabolic stability. nih.gov These electronic and physicochemical alterations directly impact how the molecule interacts with its biological target and how it is processed in the body.

| Feature | Impact on SAR | Supporting Evidence |

| Positional Importance | Specific placement (e.g., position 5 or 6) is crucial for potency. | A 6-fluoro substituent was key for antimalarial activity in related quinazolinones. acs.org |

| Metabolic Stability | Fluorine can block metabolic oxidation at labile sites due to the strong C-F bond. | The C-F bond is highly stable, preventing enzymatic degradation. nih.govresearchgate.net |

| Binding Affinity | Fluorine's electronegativity can alter pKa and create favorable interactions (e.g., hydrogen bonds) with target receptors. | Fluorine can adjust pKa to increase bioavailability and interact strongly with macromolecules. nih.gov |

| Lipophilicity | Fluorination generally increases lipophilicity, aiding cell membrane penetration. | Increased hydrophobicity helps penetrate hydrophobic protein pockets. nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of drug action, often dictating the potency, metabolism, and distribution of a chiral compound. nih.gov While the core 4(1H)-Quinazolinone, 2-amino-5-fluoro- structure is achiral, the introduction of chiral centers through substitution, typically at positions 2 or 3, necessitates an evaluation of stereochemical effects on biological activity.

The differential activity between enantiomers or diastereomers arises from their three-dimensional arrangement, which determines how they fit into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov For many classes of compounds, only one stereoisomer exhibits the desired biological effect, while the other may be inactive or even produce undesirable off-target effects. nih.gov

In the development of quinazolinone analogs, if a substituent introduced at position 2 or 3 contains a stereocenter, it is highly probable that the biological activity will be stereospecific. For example, if a substituted chiral amine were to be used to create a derivative at the 2-position, or a chiral heterocyclic moiety attached at the 3-position, the resulting (R) and (S) enantiomers would likely display different biological profiles. This is because the precise spatial orientation of the substituent groups would lead to different binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. Although specific studies on the stereochemistry of 2-amino-5-fluoro-4(1H)-quinazolinone analogs are not detailed in the provided search results, the principle remains a cornerstone of medicinal chemistry. The investigation of nature-inspired compounds like 3-Br-acivicin has shown that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, underscoring that stereochemistry can be a critical driver of potency. nih.gov Therefore, in the rational design of new analogs of 4(1H)-Quinazolinone, 2-amino-5-fluoro-, the separation and individual testing of stereoisomers would be an essential step to identify the most active and selective agent.

Biological Targets and Mechanistic Investigations of 4 1h Quinazolinone, 2 Amino 5 Fluoro in in Vitro Systems

Enzyme Inhibition Studies

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

While no direct inhibitory data for 2-amino-5-fluoro-4(1H)-quinazolinone against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is presently available, the quinazoline (B50416) core is recognized as a "privileged scaffold" for EGFR inhibitors. This structural motif is central to several FDA-approved anti-cancer drugs, including Gefitinib and Erlotinib. The quinazoline structure demonstrates a high affinity for the ATP-binding site of the EGFR kinase domain.

Research into various quinazolinone derivatives has shown that substitutions on the heterocyclic ring system are critical for inhibitory potency. For instance, studies on 2-substituted and 3-methyl-quinazolinone derivatives have demonstrated potent antitumor activity by inhibiting EGFR-TK. nih.gov Molecular docking studies of active analogues indicate that the quinazolinone core can form crucial hydrogen bonds with key amino acid residues like methionine and threonine within the EGFR active site, leading to potent inhibition. nih.gov The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), with some compounds achieving values in the nanomolar range. nih.gov

Table 1: Illustrative EGFR-TK Inhibitory Activity of Selected Quinazolinone Derivatives This table presents data for related quinazolinone compounds to demonstrate typical research findings and does not include data for 4(1H)-Quinazolinone, 2-amino-5-fluoro-.

| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) |

|---|---|---|---|

| Compound 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.010 ± 0.001 |

| Compound 5g | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.047 ± 0.004 |

| Compound 5l | 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.54 ± 0.031 |

| Gefitinib | (Reference Drug) | EGFRwt-TK | 0.011 ± 0.002 |

Source: Adapted from in vitro kinase assay data. nih.gov

Dihydrofolate Reductase (DHFR) and Folate Thymidylate Synthase Interactions

Specific interaction data for 2-amino-5-fluoro-4(1H)-quinazolinone with Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) has not been identified. Nevertheless, the quinazoline structure is a known platform for the development of DHFR inhibitors. DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, and thus crucial for cell proliferation.

Antifolate drugs based on the quinazoline skeleton, such as trimetrexate, function by mimicking the natural substrate, folic acid, and competitively inhibiting DHFR. This leads to a depletion of nucleotides and subsequent cell death. Some compounds have been investigated as dual inhibitors of both DHFR and TS, another key enzyme in the folate pathway.

Aldose Reductase and Cyclic GMP Phosphodiesterase Modulation

There are no specific studies detailing the modulation of Aldose Reductase or Cyclic GMP Phosphodiesterase (cGMP-PDE) by 2-amino-5-fluoro-4(1H)-quinazolinone. However, research on related compounds has shown significant activity against both enzymes.

Aldose Reductase: A series of quinazolinone-based rhodanine-3-acetic acids have been synthesized and evaluated as potent aldose reductase inhibitors, with some derivatives displaying nanomolar IC₅₀ values, significantly more potent than the marketed drug Epalrestat. nih.gov Molecular modeling in these studies suggests that the quinazolinone moiety fits into the active site of the enzyme, and structure-activity relationship (SAR) studies indicate that bulky substituents on the quinazolinone ring are generally not well-tolerated. nih.govnih.gov

Cyclic GMP Phosphodiesterase: Investigations into 4-aminoquinazoline derivatives have revealed potent and selective inhibition of cGMP-PDE. nih.gov The position of substitution on the quinazoline ring was found to be essential for activity, with compact, hydrophobic substituents at the 6-position yielding the most potent inhibitors. nih.gov These compounds were shown to elevate intracellular cGMP levels, demonstrating a specific mechanism of action. nih.gov

DNA Repair Enzyme (e.g., PARP-1) Inhibition

Direct inhibitory studies of 2-amino-5-fluoro-4(1H)-quinazolinone against Poly(ADP-ribose) polymerase-1 (PARP-1) are not available in the literature. However, the 4-quinazolinone scaffold has been successfully utilized as a bioisosteric replacement for the phthalazinone core of the established PARP-1 inhibitor, Olaparib. rsc.org

PARP-1 is a key enzyme in the base excision repair pathway for single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair deficiencies. Studies have shown that newly synthesized quinazolinone derivatives can exhibit appreciable inhibitory activity against PARP-1, with some compounds achieving IC₅₀ values in the nanomolar range, comparable to Olaparib. rsc.org

Penicillin-Binding Protein (PBP) Inhibition Mechanisms

While no data exists for 2-amino-5-fluoro-4(1H)-quinazolinone, the general class of quinazolinones (QNE) has been identified as a novel class of non-β-lactam antibiotics that can combat methicillin-resistant Staphylococcus aureus (MRSA). The primary resistance mechanism in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics due to a closed active site.

Mechanistic studies have shown that quinazolinones can bind to an allosteric site on PBP2a. nih.gov This binding event induces a conformational change that opens the initially closed active site, allowing a partner antibiotic, such as piperacillin, to bind and inhibit the enzyme. nih.gov This synergistic mechanism represents a promising strategy for overcoming antibiotic resistance. nih.gov

Monoamine Oxidase (MAO) Inhibition

Specific in vitro data on the inhibition of Monoamine Oxidase (MAO) by 2-amino-5-fluoro-4(1H)-quinazolinone is not documented. However, various quinazolinone derivatives have been synthesized and evaluated as potent inhibitors of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. nih.govnih.gov

Studies on different series of quinazolinone derivatives have identified compounds with high activity and selectivity for either MAO-A or MAO-B. nih.govnih.gov For example, certain quinazolinone amino acid hydrazides showed highly selective MAO-A inhibition, while other pyrazoline-bearing quinazolinones showed strong inhibition of both isoforms. nih.govnih.gov The inhibition was determined to be reversible and competitive, and computational docking studies have helped to elucidate the hydrophobic and hydrogen-bonding interactions responsible for binding to the enzyme's active site. nih.govroyalsocietypublishing.org

Cholinesterase (AChE, BuChE) and Amyloid-Beta (Aβ) Inhibition

There is no specific information available in the public scientific literature regarding the inhibitory activity of 4(1H)-Quinazolinone, 2-amino-5-fluoro- against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or its potential to inhibit amyloid-beta (Aβ) aggregation. While other quinazolinone derivatives have been investigated for these properties in the context of Alzheimer's disease research, data on the 2-amino-5-fluoro substituted variant is absent.

Protein-Ligand Binding and Target Engagement Analysis

Tubulin Polymerization Inhibition and Microtubule Interactions

No specific studies detailing the interaction of 4(1H)-Quinazolinone, 2-amino-5-fluoro- with tubulin or its effects on microtubule dynamics have been identified in the available literature. Research on other quinazolinone-based compounds has shown tubulin polymerization inhibition, a mechanism relevant to anticancer activity, but these findings cannot be directly extrapolated to the 2-amino-5-fluoro derivative without specific experimental evidence.

Cell Cycle Regulatory Protein (e.g., CDK4) Modulation

Information regarding the modulation of cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 4 (CDK4), by 4(1H)-Quinazolinone, 2-amino-5-fluoro- is not present in the public domain. While the quinazolinone scaffold is a common feature in various kinase inhibitors, specific data for this compound's activity on CDK4 or other cell cycle proteins is not available.

Molecular Pathways Involved in Cellular Responses (e.g., Apoptosis Induction)

There is a lack of specific research on the molecular pathways modulated by 4(1H)-Quinazolinone, 2-amino-5-fluoro- that would lead to cellular responses such as apoptosis. While numerous quinazolinone derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, no such studies have been reported for the 2-amino-5-fluoro variant.

Computational Chemistry and Theoretical Modeling of 4 1h Quinazolinone, 2 Amino 5 Fluoro

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 4(1H)-Quinazolinone, 2-amino-5-fluoro- against any biological target have been identified in the public domain. Such a study would typically involve the prediction of the binding orientation and affinity of the compound within the active site of a target protein, providing insights into potential intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available quantum chemical calculation reports for 4(1H)-Quinazolinone, 2-amino-5-fluoro-. These calculations, often employing methods like Density Functional Theory (DFT), would be used to determine the molecule's electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are crucial for understanding its reactivity and interaction with biological macromolecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

A search for molecular dynamics (MD) simulations of 4(1H)-Quinazolinone, 2-amino-5-fluoro- did not yield any specific results. MD simulations would provide a dynamic view of the compound's conformational flexibility and the stability of its potential complexes with biological targets over time, offering a more realistic representation of the binding dynamics in a physiological environment.

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based on 4(1H)-Quinazolinone, 2-amino-5-fluoro- or its use in virtual screening campaigns have been reported. Pharmacophore modeling would involve identifying the essential three-dimensional arrangement of chemical features of this molecule that are responsible for its (hypothetical) biological activity, which could then be used as a query to search for other potentially active compounds in large chemical databases.

Future Research Directions and Translational Perspectives for 4 1h Quinazolinone, 2 Amino 5 Fluoro

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is crucial for the advancement of pharmaceutical sciences. For 2-amino-5-fluoro-4(1H)-quinazolinone and its derivatives, future research will likely focus on greener and more sustainable synthetic routes.

Current methods for synthesizing the quinazolinone core often involve multi-step procedures. mdpi.com For instance, a common approach is the condensation of anthranilic acid with acid amides, known as the Niementowski synthesis. nih.gov Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

Future explorations may involve:

One-Pot Cascade Reactions: Designing multi-component reactions where several bonds are formed in a single operation without isolating intermediates can significantly improve efficiency and reduce waste. acs.org

Catalytic Systems: Investigating novel catalysts, such as transition metals or organocatalysts, to facilitate the synthesis under milder conditions. Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols is one such promising avenue. acs.org

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to improved scalability, safety, and product consistency.

Bio-catalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high selectivity and sustainability.

These advancements aim to make the synthesis of 2-amino-5-fluoro-4(1H)-quinazolinone and its analogs more cost-effective and environmentally friendly, thus facilitating their broader investigation and potential clinical translation.

Design and Synthesis of Multi-Target Directed Ligands (MTDLs)

The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, such as cancer and neurodegenerative disorders, which often involve multiple pathological pathways. nih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The 2-amino-5-fluoro-4(1H)-quinazolinone scaffold is an excellent starting point for designing such MTDLs due to the inherent versatility of the quinazolinone nucleus. researchgate.netmdpi.com

Future research in this area will likely focus on:

Hybrid Molecules: Combining the 2-amino-5-fluoro-4(1H)-quinazolinone core with other pharmacologically active moieties to create hybrid compounds with synergistic effects. nih.gov This strategy of molecular hybridization has shown promise in developing new therapeutic agents. nih.gov

Kinase Inhibition: Many quinazoline (B50416) derivatives are known to be potent kinase inhibitors. mdpi.comnih.gov By strategically modifying the substituents on the 2-amino-5-fluoro-4(1H)-quinazolinone scaffold, it may be possible to design inhibitors that target multiple kinases involved in a specific disease pathway. For example, some thiazolo[5,4-f]quinazolin-9(8H)-ones have been identified as potent inhibitors of multiple kinases implicated in Alzheimer's disease. mdpi.com

Addressing Drug Resistance: MTDLs can be designed to overcome drug resistance by simultaneously targeting both the primary protein and its resistance-conferring mutants or alternative signaling pathways.

The development of MTDLs based on the 2-amino-5-fluoro-4(1H)-quinazolinone scaffold holds the potential for more effective and durable therapeutic interventions for complex diseases.

Advanced Mechanistic Elucidation of Biological Actions

A deep understanding of how a compound exerts its biological effects at a molecular level is fundamental for rational drug design and optimization. While the broader class of quinazolinones has been studied extensively, the specific mechanisms of action for 2-amino-5-fluoro-4(1H)-quinazolinone and its derivatives warrant further detailed investigation.

Future research should employ a range of advanced techniques to elucidate these mechanisms:

Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the direct binding partners of the compound within the cell.

Structural Biology: Solving the co-crystal structures of the compound bound to its target proteins to reveal the precise molecular interactions. This information is invaluable for structure-based drug design.

Systems Biology Approaches: Employing genomics, transcriptomics, and proteomics to understand the global effects of the compound on cellular pathways and networks. This can help to uncover both on-target and off-target effects.

Computational Modeling and Simulation: Using molecular docking and molecular dynamics simulations to predict binding modes and rationalize structure-activity relationships (SAR).

A comprehensive mechanistic understanding will not only guide the development of more potent and selective analogs but also help in identifying potential biomarkers for patient stratification and monitoring therapeutic response.

Development of Next-Generation Quinazolinone Scaffolds

Building upon the knowledge gained from studying 2-amino-5-fluoro-4(1H)-quinazolinone, the next logical step is to develop novel quinazolinone scaffolds with improved properties. This involves exploring new substitution patterns and even modifying the core heterocyclic system.

Key areas for future development include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the quinazolinone scaffold with other chemical groups that retain or improve biological activity while potentially enhancing properties like solubility or metabolic stability.

Introduction of Novel Functional Groups: The fluorine atom at the 5-position of the parent compound is a key feature. Future designs could explore the introduction of other halogens or functional groups at this and other positions to fine-tune the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 6, and 8 of the quinazolinone ring are significant for various pharmacological activities. nih.gov

Three-Dimensional Scaffolds: Moving away from flat, two-dimensional structures to more complex three-dimensional scaffolds can lead to improved selectivity and novel intellectual property.

The continuous evolution of the quinazolinone scaffold, informed by a deep understanding of its structure-activity relationships and biological mechanisms, will be a driving force in the discovery of new and improved therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-5-fluoro-4(1H)-quinazolinone derivatives with high purity?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with fluorinated reagents. For example, refluxing 5-fluoroanthranilic acid with urea or thiourea in acetic acid can yield the quinazolinone core. Substitution at position 2 (amino group) is achieved via nucleophilic displacement using ammonia or amines under controlled pH (8–9). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate) and confirming structure via H NMR (δ 6.8–7.5 ppm for aromatic protons) and LC-MS (m/z 192.1 [M+H]) is critical .

Q. How can researchers confirm the structural integrity of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives post-synthesis?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., O–H⋯N interactions in methanol solvates, as seen in related quinazolinones) .

- Spectroscopic analysis :

- (δ -110 to -120 ppm for C–F bonds).

- FT-IR: N–H stretching (3200–3400 cm) and C=O (1660–1680 cm).

- Elemental analysis : Confirms C, H, N, F composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives with enhanced anti-inflammatory activity?

Methodological Answer: SAR strategies focus on substitutions at positions 2 (amino) and 5 (fluoro):

- Position 2 : Replace the amino group with bulkier substituents (e.g., alkylamines) to enhance hydrophobic interactions with COX-2 active sites. Computational docking (AutoDock Vina) predicts binding affinities, validated via in vitro COX-2 inhibition assays (IC values) .

- Position 5 : Fluorine’s electron-withdrawing effect stabilizes the quinazolinone ring, improving metabolic stability. Compare bioactivity of 5-fluoro vs. 5-chloro analogs in LPS-induced inflammation models (murine macrophages, TNF-α ELISA) .

- Data-driven optimization : Use multivariate regression to correlate substituent polarity (logP) with anti-inflammatory potency .

Q. What experimental approaches resolve contradictions in reported biological activities of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., uniform cell lines, IC measurement intervals) across studies.

- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts.

- Metabolic stability : Perform liver microsome assays (human/rat) to assess compound half-life (t) and adjust dosing in in vivo models .

- Target selectivity : Profile derivatives against off-target kinases (e.g., EGFR, VEGFR) via kinase inhibition panels to rule out nonspecific effects .

Q. How can computational methods predict the polymorphic stability of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives for pharmaceutical formulation?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate lattice energies of polymorphs (e.g., Form I vs. Form II) to identify thermodynamically stable forms.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, C–H⋯F bonds) influencing crystal packing .

- Accelerated stability testing : Expose polymorphs to 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD (e.g., loss of crystallinity at 2θ = 12.5°) .

Method Development Questions

Q. What strategies improve the enantiomeric purity of chiral 2-amino-5-fluoro-4(1H)-quinazolinone derivatives?

Methodological Answer:

Q. How can researchers validate the anti-proliferative mechanisms of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives in cancer models?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) at 24/48-hour intervals.

- In vivo xenografts : Administer derivatives (10 mg/kg, oral) to nude mice bearing HT-29 tumors; monitor tumor volume and Ki-67 expression via immunohistochemistry .

Data & Reporting Standards

Q. What are best practices for reporting crystallographic data of 2-amino-5-fluoro-4(1H)-quinazolinone derivatives?

Methodological Answer:

- Deposit data : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details (R-factor < 0.05).

- Hydrogen bonding tables : Include distances (Å) and angles (°) for all significant interactions (e.g., N–H⋯O, C–H⋯F) .

- Thermal ellipsoid plots : Generate ORTEP diagrams at 50% probability using Olex2 or Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products